molecular formula C11H24Cl2N2O B6350703 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride CAS No. 6333-22-8

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride

Cat. No.: B6350703
CAS No.: 6333-22-8
M. Wt: 271.22 g/mol
InChI Key: HLEFOJSIGRNIFE-UHFFFAOYSA-N
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Description

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride is a chemical compound with the molecular formula C11H22N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly recognized for its role as a precursor in the synthesis of symmetrical ketocyanine dyes, which are used in high-technology applications such as photographic sensitization, laser technology, and nonlinear optics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride typically involves the condensation of cyclopentanone with N,N-Dimethylformamide dimethyl acetal. This reaction is catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene in a solvent such as dimethylformamide. The reaction conditions include heating the mixture at temperatures ranging from 160°C to 195°C for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The removal of methanol, a byproduct of the reaction, is crucial for achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride involves its interaction with molecular targets through its dimethylamino groups. These groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound’s ability to absorb in the visible to near-infrared region makes it useful in applications requiring specific light absorption properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual dimethylamino groups, which enhance its reactivity and versatility in chemical reactions. Its ability to act as a precursor for symmetrical ketocyanine dyes sets it apart from other similar compounds .

Properties

IUPAC Name

2,5-bis[(dimethylamino)methyl]cyclopentan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c1-12(2)7-9-5-6-10(11(9)14)8-13(3)4;;/h9-10H,5-8H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEFOJSIGRNIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(C1=O)CN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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